molecular formula C19H26N4O2 B6049444 N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide

N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide

Cat. No. B6049444
M. Wt: 342.4 g/mol
InChI Key: PUXMAJXGGUFQKR-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide, also known as MPPOH, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. In

Scientific Research Applications

N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide has been studied for its potential use in various scientific fields, including medicine, agriculture, and material science. In medicine, N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide has been shown to have anticancer properties by inducing apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases. In agriculture, N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide has been shown to have insecticidal properties, making it a potential alternative to traditional pesticides. In material science, N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide has been studied for its potential use as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide is not fully understood, but it is believed to be related to its ability to induce apoptosis in cancer cells. Apoptosis is a natural process of programmed cell death that occurs in multicellular organisms. N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide has been shown to activate caspase-3, a key enzyme involved in the apoptosis pathway, leading to the death of cancer cells. In addition, N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide has been shown to inhibit the activity of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide has been shown to have a range of biochemical and physiological effects. In cancer cells, N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide induces apoptosis by activating caspase-3. In addition, N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide has been shown to inhibit the activity of pro-inflammatory cytokines, reducing inflammation in the body. In agriculture, N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide has been shown to have insecticidal properties by disrupting the nervous system of insects. In material science, N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide has been studied for its ability to inhibit corrosion.

Advantages and Limitations for Lab Experiments

One advantage of using N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide in lab experiments is its potential as a versatile compound with applications in various fields. Additionally, N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide is relatively easy to synthesize and purify, making it accessible for researchers. However, one limitation of using N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide. In medicine, further studies could explore the potential use of N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide as an anticancer agent in combination with other drugs. In agriculture, research could focus on optimizing the insecticidal properties of N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide to make it a more effective alternative to traditional pesticides. In material science, future research could explore the potential use of N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide as a corrosion inhibitor in various industries. Overall, N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide has the potential to be a valuable compound in various fields, and further research could lead to new applications and discoveries.

Synthesis Methods

The synthesis of N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide involves the reaction of 4-methoxyphenylhydrazine with 3-(octanoylhydrazono)butan-2-one in the presence of acetic acid and ethanol. The resulting compound is then purified through recrystallization to obtain N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}octanohydrazide as a white solid.

properties

IUPAC Name

N-[(E)-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylideneamino]octanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-3-4-5-6-7-8-18(24)22-20-13-16-14-21-23-19(16)15-9-11-17(25-2)12-10-15/h9-14H,3-8H2,1-2H3,(H,21,23)(H,22,24)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXMAJXGGUFQKR-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NN=CC1=C(NN=C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)N/N=C/C1=C(NN=C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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